molecular formula C21H18ClN3O2S B2579612 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide CAS No. 1705096-33-8

2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide

Cat. No. B2579612
CAS RN: 1705096-33-8
M. Wt: 411.9
InChI Key: KTJWDBJWKITUKL-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide” is a complex organic molecule. It contains a total of 48 bonds, including 30 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 1 double bond, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 1 secondary amide (aliphatic), and 1 aromatic ether .


Molecular Structure Analysis

The compound contains a total of 48 bonds, including 30 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 1 double bond, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 1 secondary amide (aliphatic), and 1 aromatic ether . It also contains a total of 45 atoms; 18 Hydrogen atoms, 20 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .


Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, other specific physical and chemical properties of this compound are not available in the retrieved data.

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds structurally related to 2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have been designed with the intention of acting as pro-drugs, specifically targeting anaerobic bacteria by liberating lethal species within the target cell following bioreduction. Such compounds have shown potent antibacterial activity against a range of anaerobic bacteria, highlighting their potential in treating bacterial infections (Dickens et al., 1991). Additionally, imidazole analogues of fluoxetine, structurally similar to our compound of interest, have exhibited superior anti-Candida activity compared to standard antifungal agents, indicating their potential as novel anti-Candida agents (Silvestri et al., 2004).

Anticancer Applications

The modification of related compounds to incorporate specific functional groups has led to significant anticancer activities. For example, a series of substituted compounds starting from 2-(4-methylphenyl)acetic acid demonstrated moderate to excellent anticancer activity against several cancer cell lines, suggesting their utility in cancer treatment (Ravinaik et al., 2021). Additionally, novel series of pharmacophores containing thiazole moiety have been synthesized and evaluated as potent anticancer agents, further underlining the importance of this class of compounds in developing new cancer therapies (Gomha et al., 2017).

Future Directions

Imidazole and thiazole derivatives, such as this compound, have been the subject of considerable research interest due to their wide range of biological activities . Future research could focus on further exploring the biological activities of this compound and its potential applications in medicine.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-21(2,27-15-9-7-14(22)8-10-15)19(26)23-17-6-4-3-5-16(17)18-13-25-11-12-28-20(25)24-18/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJWDBJWKITUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide

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